molecular formula C12H11NO2 B1583624 Ethyl quinoline-5-carboxylate CAS No. 98421-25-1

Ethyl quinoline-5-carboxylate

Cat. No.: B1583624
CAS No.: 98421-25-1
M. Wt: 201.22 g/mol
InChI Key: ZNPJEEKRBNYZQQ-UHFFFAOYSA-N
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Description

Ethyl quinoline-5-carboxylate is an organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring this compound is characterized by an ethyl ester group attached to the quinoline ring at the 5-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl quinoline-5-carboxylate can be synthesized through several methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as sodium ethoxide under reflux conditions . Another method involves the Gould-Jacobs reaction, where an aniline derivative reacts with ethyl acetoacetate under acidic conditions to form the quinoline ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts like ionic liquids and clay have been explored . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl quinoline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ester group can yield quinoline-5-carboxaldehyde or quinoline-5-methanol, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline-5-carboxylic acid.

    Reduction: Quinoline-5-carboxaldehyde or quinoline-5-methanol.

    Substitution: Halogenated quinoline derivatives.

Comparison with Similar Compounds

Ethyl quinoline-5-carboxylate can be compared with other quinoline derivatives such as:

Similar Compounds

  • Quinoline-5-carboxylic acid
  • Ethyl quinoline-3-carboxylate
  • Chloroquine
  • Tafenoquine
  • Mefloquine

Properties

IUPAC Name

ethyl quinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPJEEKRBNYZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300799
Record name ethyl quinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98421-25-1
Record name ethyl quinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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